

The TRPML1 Channel: A Comprehensive Technical Guide to its Structure and Function

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Compound of Interest

Compound Name: TRPML modulator 1

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Introduction

The Transient Receptor Potential Mucolipin 1 (TRPML1), encoded by the MCOLN1 gene, is a pivotal intracellular ion channel predominantly localized to the membranes of late endosomes and lysosomes.[1] As a member of the TRP superfamily, TRPML1 plays a crucial role in maintaining lysosomal homeostasis and mediating a variety of cellular processes through the release of cations from the lysosomal lumen into the cytosol. Its dysfunction is directly linked to the autosomal recessive lysosomal storage disorder, Mucopolipidosis type IV (MLIV), a neurodegenerative disease characterized by psychomotor impairment and retinal degeneration.[2] This technical guide provides an in-depth overview of the structure, function, and regulation of the TRPML1 channel, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

I. TRPML1 Channel Structure

The TRPML1 channel is a homotetramer, with each subunit comprising six transmembrane helices (S1-S6) and a pore-forming loop between S5 and S6.[3] Cryo-electron microscopy (cryo-EM) studies have revealed a unique architecture, including a large luminal domain between the S1 and S2 segments that is critical for channel regulation.[2][4][5][6]

The overall structure consists of two main components: the transmembrane domain embedded within the lysosomal membrane and a fenestrated luminal canopy formed by the S1-S2 linker.

[3] The pore itself is lined by conserved acidic residues that form a selectivity filter and a luminal Ca^{2+} blocking site, conferring sensitivity to both luminal pH and calcium levels.[3][7]

Key Structural Features:

- Transmembrane Domain: Forms the core of the channel and the ion permeation pathway.
- Pore Helices (PH1 and PH2): Contribute to the formation of the selectivity filter.[8]
- Luminal Domain: A large, intricate structure that extends into the lysosomal lumen and is involved in sensing luminal pH and Ca^{2+} . [2][4][5][6]
- PI(3,5)P2 Binding Site: Located in the N-terminus, distal from the pore, and is crucial for channel activation.[3][7][9][10][11][12]
- ML-SA1 Binding Site: A hydrophobic cavity formed by residues from pore helix 1 (PH1), S5, and S6, which allows for allosteric activation of the channel.[8]

II. Function and Physiological Roles

TRPML1 is a non-selective cation channel permeable to Ca^{2+} , Fe^{2+} , Zn^{2+} , Na^{+} , and K^{+} . [13] [14] Its primary function is to mediate the release of these ions from the lysosome, thereby influencing a wide range of cellular activities.

- Lysosomal Trafficking and Biogenesis: TRPML1-mediated Ca^{2+} release is essential for the fusion and fission events that govern the trafficking of vesicles to and from the lysosome.[15] [16] It is also involved in the regulation of lysosomal biogenesis.
- Autophagy: The channel plays a critical role in the late stages of autophagy, specifically in the fusion of autophagosomes with lysosomes to form autolysosomes.[15]
- Lysosomal Exocytosis: TRPML1 activation triggers Ca^{2+} release that is necessary for the fusion of lysosomes with the plasma membrane, a process known as lysosomal exocytosis. [16][17][18] This is important for cellular clearance and membrane repair.
- Nutrient Sensing and mTORC1 Regulation: TRPML1 is involved in the nutrient-sensing pathway that regulates the activity of the master metabolic regulator mTORC1 at the lysosomal surface.

- Phagocytosis: The channel is required for the phagocytosis of large particles, such as apoptotic cells, by providing the necessary membrane through focal exocytosis.[\[17\]](#)
- Iron Homeostasis: TRPML1 functions as an iron release channel from endo-lysosomes, and its dysfunction can lead to impaired cellular iron metabolism.

III. Quantitative Data

Table 1: Ion Selectivity and Conductance of TRPML1

Ion	Permeability Ratio	Single-Channel Conductance (pS)	Conditions	Reference
K+	---	84.3 - 92.4	Human, pH 4.6	[19]
Na+	---	80.8 - 82.6	Human, pH 4.6	[19]
Ba2+	>Mn2+>Fe2+=Ca2+=Mg2+	44.6	Human, pH 4.6	[19]
Sr2+	---	37.2	Human, pH 4.6	[19]
Ca2+	---	32.5 - 34.4	Human, pH 4.6	[19]
Fe2+	Permeable	32-40	30-105mM Fe2+, pH 4.6	[19]
Zn2+	Permeable	---	---	[14]

Note: Data is often obtained using constitutively active mutants (e.g., V432P) or plasma membrane-expressed variants (TRPML1-4A) to facilitate measurements.[\[19\]](#)

Table 2: Pharmacological Modulators of TRPML1

Compound	Type	EC50 / IC50	Cell Type / System	pH	Reference
ML-SA1	Agonist	9.7 μ M	HEK cells expressing TRPML1-L/A	4.6	[20]
ML-SA1	Agonist	15.3 μ M	HEK cells expressing TRPML1-L/A	7.4	[20]
ML-SA1	Agonist	~10 μ M	HEK293 cells expressing TRPML1	Not Specified	[21]
ML-SA5	Agonist	285 nM	Duchenne Muscular Dystrophy (DMD) myocytes	Not Specified	[21] [22]
ML-SA5	Agonist	~3.4 μ M	HEK293 cells (Qube384)	7.4	[22]
PI(3,5)P2	Endogenous Agonist	390 nM (for Drosophila TRPML)	Inside-out plasma membrane patches	Not Specified	[23]
Verapamil	Blocker	---	---	---	[24]
Carmofur	Inhibitor of Acid Ceramidase (upstream of TRPML1 activation)	---	---	---	[24]

IV. Signaling Pathways and Regulation

The activity of TRPML1 is tightly regulated by a combination of factors, including luminal pH, luminal Ca^{2+} concentration, and the cytosolic lipid, phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).

PI(3,5)P2-Mediated Activation

PI(3,5)P2 is a key endogenous agonist of TRPML1.[9][10][11][12] It binds to a specific site on the N-terminus of the channel, leading to a conformational change that promotes channel opening.[3][7][9][10][11][12] This activation is crucial for TRPML1's role in membrane trafficking.

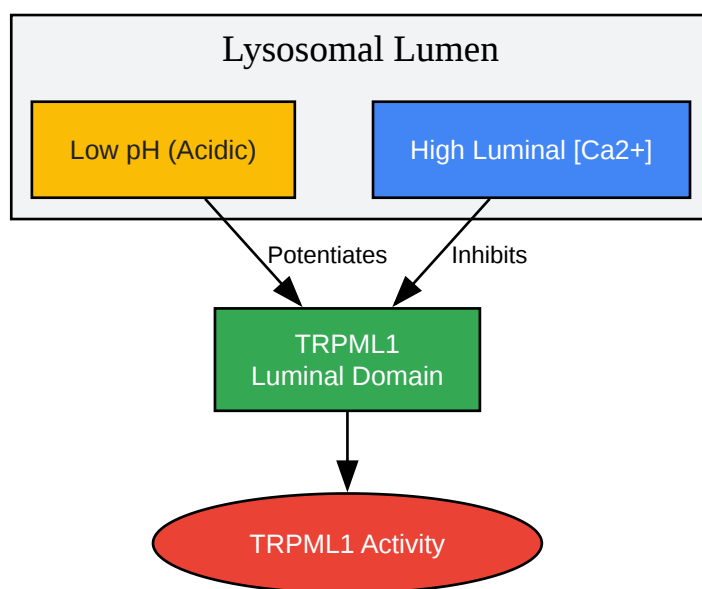


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PI(3,5)P2-mediated activation of TRPML1.

Dual Regulation by Luminal Ca^{2+} and pH

TRPML1 activity is potentiated by acidic luminal pH, which is characteristic of the lysosomal environment.[5] Conversely, high concentrations of luminal Ca^{2+} can inhibit channel activity.[5][25] This dual regulation is mediated by the luminal domain, which contains a series of aspartate residues that act as a Ca^{2+} /pH sensor.[2][5][25] At acidic pH, protonation of these residues reduces their affinity for Ca^{2+} , thus relieving Ca^{2+} -dependent block and potentiating channel activity.[5][25]

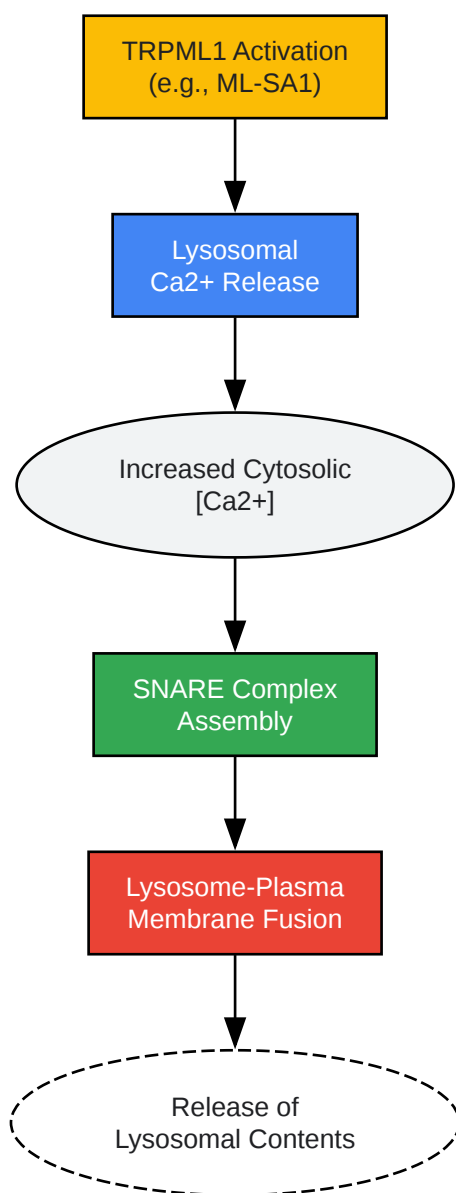


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Dual regulation of TRPML1 by luminal pH and Ca²⁺.

TRPML1-Mediated Lysosomal Exocytosis

Activation of TRPML1, either by endogenous ligands or synthetic agonists, leads to a localized increase in cytosolic Ca²⁺ near the lysosome. This Ca²⁺ signal acts as a trigger for the fusion of the lysosomal membrane with the plasma membrane, resulting in the release of lysosomal contents into the extracellular space.



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Signaling pathway of TRPML1-mediated lysosomal exocytosis.

V. Experimental Protocols

Whole-Lysosome Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity from isolated lysosomes.

1. Lysosome Enlargement and Isolation:

- Culture cells (e.g., HEK293T cells overexpressing TRPML1) to 70-80% confluency.
- Incubate cells with 1 μ M Vacuolin-1 for at least 2 hours to induce the enlargement of endo-lysosomes.[\[26\]](#)
- Briefly incubate cells with Neutral Red to visualize the acidic lysosomal compartments.[\[26\]](#)
- Harvest the cells and resuspend them in a hypotonic solution.
- Homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.
- Centrifuge the homogenate at a low speed to pellet nuclei and cell debris.
- Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 25,000 x g) to pellet the lysosomes.[\[27\]](#)
- Resuspend the lysosomal pellet in a suitable buffer for patch-clamp recording.[\[27\]](#)

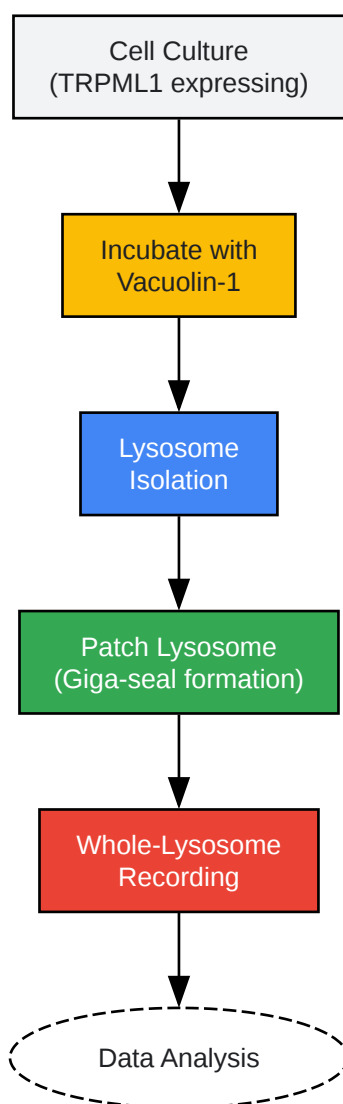
2. Patch-Clamp Recording:

- Use a patch-clamp amplifier and data acquisition system.
- Use borosilicate glass pipettes with a tip diameter of $\sim 1 \mu\text{m}$.
- Add the isolated lysosome suspension to the recording chamber.
- Establish a high-resistance seal ($>1 \text{ G}\Omega$) between the pipette tip and the membrane of an isolated lysosome.
- Apply a brief pulse of suction to rupture the lysosomal membrane and achieve the whole-lysosome configuration.
- Hold the lysosomal membrane at a holding potential of 0 mV.
- Apply voltage ramps (e.g., -100 mV to +100 mV) to elicit TRPML1 currents.

- Record baseline currents and then apply agonists or inhibitors to the bath solution (cytosolic side) to measure their effects on channel activity.

Solutions:

- Pipette (Luminal) Solution (pH 4.6): 145 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM MES, 10 mM Glucose. Adjust pH to 4.6 with NaOH.
- Bath (Cytosolic) Solution (pH 7.2): 140 mM K-gluconate, 10 mM HEPES, 5 mM EGTA, 1 mM MgCl₂. Adjust pH to 7.2 with KOH.



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Workflow for whole-lysosome patch-clamp electrophysiology.

Lysosomal Calcium Imaging with Fura-2 AM

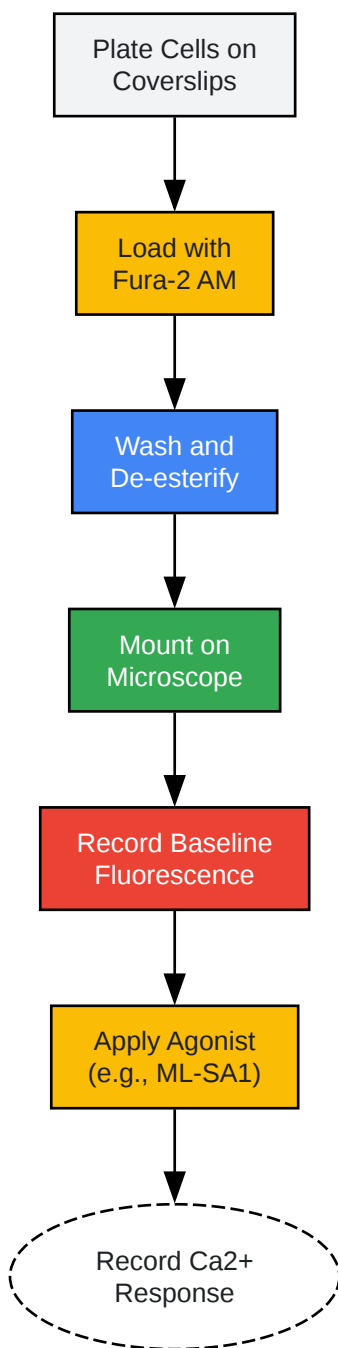
This method is used to measure changes in cytosolic Ca^{2+} concentration resulting from TRPML1-mediated lysosomal Ca^{2+} release.

1. Cell Preparation and Dye Loading:

- Plate cells (e.g., HEK293 cells expressing TRPML1) on glass coverslips and grow to 80-90% confluency.
- Prepare a Fura-2 AM loading solution (1-5 μM Fura-2 AM with 0.02% Pluronic F-127 in Hanks' Balanced Salt Solution - HBSS).[\[28\]](#)[\[29\]](#)
- Wash the cells once with HBSS.
- Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
[\[21\]](#)[\[28\]](#)[\[29\]](#)
- Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye for an additional 15-30 minutes at room temperature.[\[30\]](#)

2. Calcium Imaging:

- Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.
- Continuously perfuse the cells with HBSS.
- Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and collect the emission at ~510 nm.
- Record a stable baseline fluorescence ratio (F340/F380).
- Apply TRPML1 agonists (e.g., ML-SA1) or other stimuli via the perfusion system.
- Record the change in the F340/F380 ratio over time, which corresponds to the change in intracellular Ca^{2+} concentration.

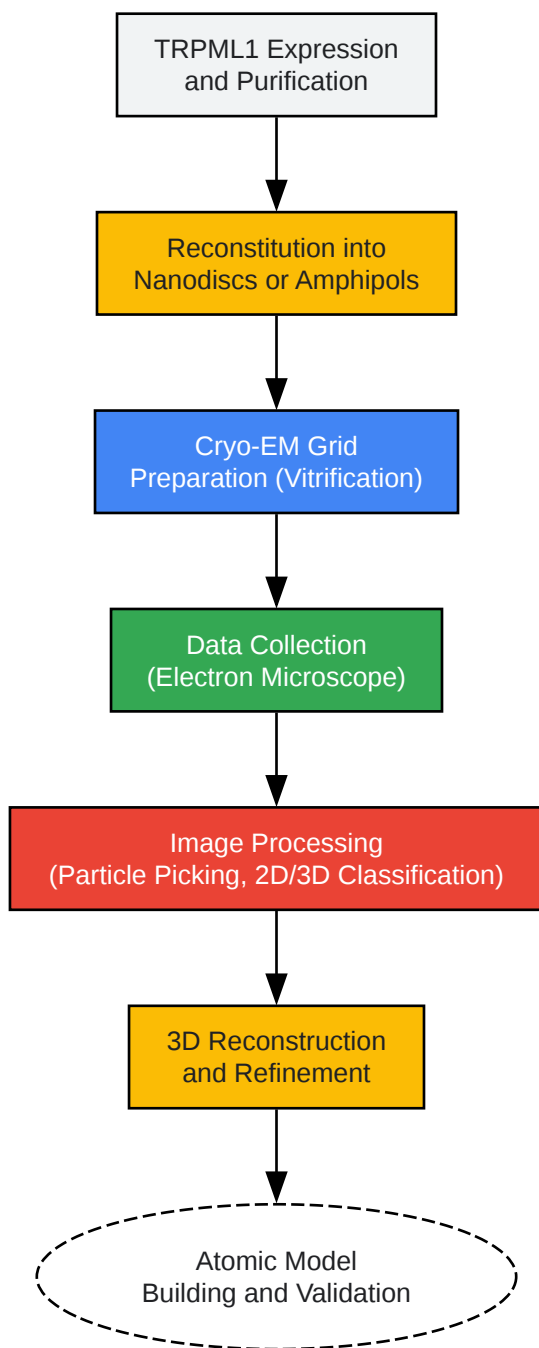


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Workflow for lysosomal calcium imaging.

Cryo-EM Structure Determination of TRPML1

This workflow outlines the major steps involved in determining the high-resolution structure of TRPML1 using single-particle cryo-EM.



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References

- 1. researchgate.net [researchgate.net]
- 2. Structural basis of dual Ca^{2+} /pH regulation of the endolysosomal TRPML1 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of mammalian endolysosomal TRPML1 channel in nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. search-library.ucsd.edu [search-library.ucsd.edu]
- 5. Structural basis of Ca^{2+} /pH dual regulation of the endolysosomal TRPML1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of Ca^{2+} /pH dual regulation of the endolysosomal TRPML1 channel | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. The regulatory mechanism of mammalian TRPMLs revealed by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Structural mechanism of allosteric activation of TRPML1 by PI(3,5)P2 and rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural mechanism of allosteric activation of TRPML1 by PI(3,5)P2 and rapamycin (Journal Article) | OSTI.GOV [osti.gov]
- 12. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Lysosomal activity depends on TRPML1-mediated Ca^{2+} release coupled to incoming vesicle fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A TRP Channel in the Lysosome Regulates Large Particle Phagocytosis via Focal Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. TRPML1 | Transient Receptor Potential channels (TRP) | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 20. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.physiology.org [journals.physiology.org]
- 25. researchgate.net [researchgate.net]
- 26. Endo-lysosomal patch clamp assay [metrionbiosciences.com]
- 27. Control of lysosomal TRPML1 channel activity and exosome release by acid ceramidase in mouse podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 30. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
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